molecular formula C23H32O3S B12380245 7|A-Methylthiol spironolactone-d5

7|A-Methylthiol spironolactone-d5

Cat. No.: B12380245
M. Wt: 393.6 g/mol
InChI Key: FWRDLPQBEOKIRE-HVMJKJRCSA-N
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Description

7α-Methylthiol spironolactone-d5 is a deuterated labeled compound of 7α-Methylthiol spironolactone. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecular structure of 7α-Methylthiol spironolactone enhances its utility in various analytical and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7α-Methylthiol spironolactone-d5 involves the deuteration of 7α-Methylthiol spironolactone. Deuteration is typically achieved through the use of deuterated reagents or solvents. The specific synthetic route and reaction conditions for this compound are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of 7α-Methylthiol spironolactone-d5 involves large-scale deuteration processes. These processes are designed to ensure high purity and yield of the deuterated compound. The production methods are optimized to meet the stringent quality standards required for research-grade isotopically labeled compounds .

Chemical Reactions Analysis

Types of Reactions

7α-Methylthiol spironolactone-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7α-Methylthiol spironolactone-d5 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 7α-Methylthiol spironolactone-d5 is similar to that of its non-deuterated counterpart, 7α-Methylthiol spironolactone. It acts as an antagonist of the mineralocorticoid receptor, inhibiting the effects of aldosterone. This leads to increased excretion of sodium and water while retaining potassium. The deuterium labeling does not significantly alter the pharmacodynamics but enhances the compound’s stability and allows for precise quantitation in analytical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7α-Methylthiol spironolactone-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in pharmacokinetic and metabolic studies where accurate quantitation is essential .

Properties

Molecular Formula

C23H32O3S

Molecular Weight

393.6 g/mol

IUPAC Name

(7R,10R,13S,17R)-16,16-dideuterio-10,13-dimethyl-7-(trideuteriomethylsulfanyl)spiro[1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione

InChI

InChI=1S/C23H32O3S/c1-21-8-4-15(24)12-14(21)13-18(27-3)20-16(21)5-9-22(2)17(20)6-10-23(22)11-7-19(25)26-23/h12,16-18,20H,4-11,13H2,1-3H3/t16?,17?,18-,20?,21+,22+,23-/m1/s1/i3D3,10D2

InChI Key

FWRDLPQBEOKIRE-HVMJKJRCSA-N

Isomeric SMILES

[2H]C1(CC2C3[C@@H](CC4=CC(=O)CC[C@@]4(C3CC[C@@]2([C@]15CCC(=O)O5)C)C)SC([2H])([2H])[2H])[2H]

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)SC

Origin of Product

United States

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